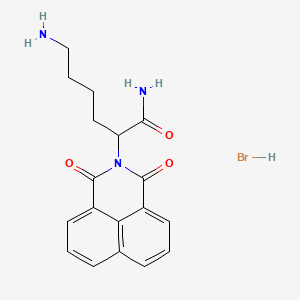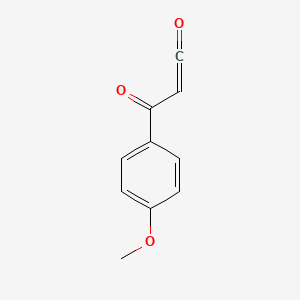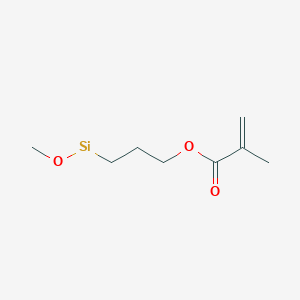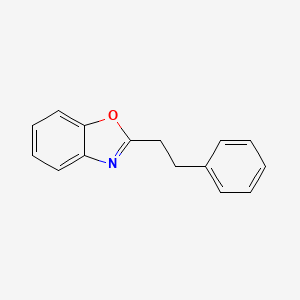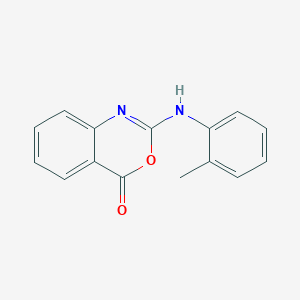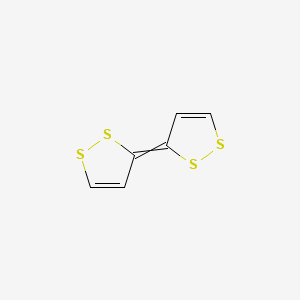![molecular formula C15H22 B14408756 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-36-8](/img/structure/B14408756.png)
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure. This compound contains a three-membered ring and two six-membered rings, making it an interesting subject for chemical research
Métodos De Preparación
The synthesis of 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves multiple steps, typically starting with the formation of the core dispiro structure. This can be achieved through cyclization reactions under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the rings. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a model compound to study reaction mechanisms and the effects of ring strain on chemical reactivity. In biology, it may be investigated for its potential interactions with biological molecules. In medicine, researchers explore its potential as a building block for drug development. Industrial applications include its use in the synthesis of complex organic molecules and materials .
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Comparación Con Compuestos Similares
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can be compared with other dispiro compounds, such as dispiro[2.2.5.2]trideca-4,12-diene. While these compounds share a similar core structure, the presence of different substituents and ring sizes can lead to variations in their chemical properties and reactivity.
Propiedades
Número CAS |
87482-36-8 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
2,2-dimethyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C15H22/c1-13(2)12-15(13)10-8-14(9-11-15)6-4-3-5-7-14/h8-11H,3-7,12H2,1-2H3 |
Clave InChI |
WXXTUTIBYQRJOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC12C=CC3(CCCCC3)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


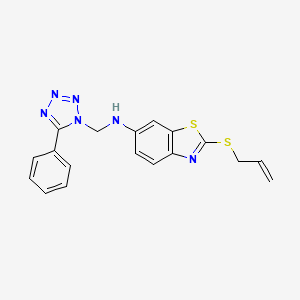
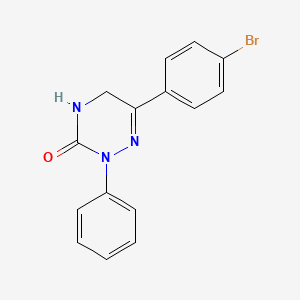
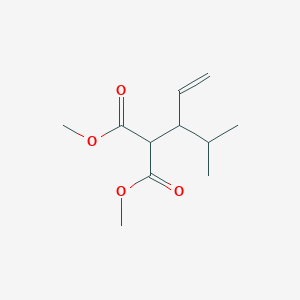

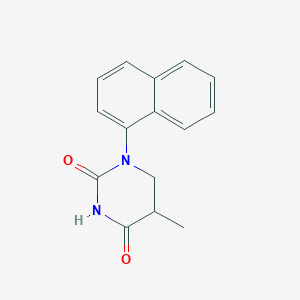

![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
